6-(Chloromethyl)-2,3'-bipyridine

Organic Synthesis Nucleophilic Substitution Ligand Design

6-(Chloromethyl)-2,3'-bipyridine provides a unique 2,3'-chelation geometry distinct from common 2,2'-bipyridine, enabling novel MOF architectures and altered metal complex redox properties. The chloromethyl handle offers controlled electrophilicity—less reactive than bromomethyl analogs—ensuring reproducible nucleophilic substitution with minimal over-alkylation. Metabolic inertness (AOX IC50 > 1 mM) supports drug candidate development. Ideal for synthesizing rhenium tricarbonyl anticancer complexes, polynuclear ligands, and functional coordination networks.

Molecular Formula C11H9ClN2
Molecular Weight 204.65 g/mol
Cat. No. B11812882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Chloromethyl)-2,3'-bipyridine
Molecular FormulaC11H9ClN2
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C2=CN=CC=C2)CCl
InChIInChI=1S/C11H9ClN2/c12-7-10-4-1-5-11(14-10)9-3-2-6-13-8-9/h1-6,8H,7H2
InChIKeyOCJZWNLPUUQUTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Chloromethyl)-2,3'-bipyridine: Essential Procurement and Specification Data for a Key Bipyridine Building Block


6-(Chloromethyl)-2,3'-bipyridine (CAS: 1227508-91-9) is a functionalized bipyridine derivative featuring a chloromethyl group at the 6-position of one pyridine ring, linked to the 3-position of the second pyridine ring, yielding the molecular formula C11H9ClN2 and a molecular weight of 204.65 g/mol . The compound serves as a versatile intermediate in organic synthesis and coordination chemistry, with the chloromethyl group providing a handle for nucleophilic substitution and the bipyridine moiety offering a bidentate chelating site for metal ions [1]. Its 2,3'-bipyridine connectivity distinguishes it from the more common 2,2'-bipyridine scaffold, resulting in altered coordination geometry and electronic properties when complexed with transition metals [1].

Why 6-(Chloromethyl)-2,3'-bipyridine Cannot Be Replaced by Generic Bipyridine Analogs in Research and Development


Substituting 6-(chloromethyl)-2,3'-bipyridine with a closely related analog—such as the bromomethyl derivative, the 2,2'-bipyridine isomer, or a non-halomethyl precursor—fundamentally alters the compound's reactivity profile, coordination chemistry, and downstream applicability. The chloromethyl group exhibits a distinct electrophilicity and leaving-group propensity compared to bromomethyl or hydroxymethyl substituents, directly impacting nucleophilic substitution kinetics and product yields in ligand synthesis [1]. Furthermore, the 2,3'-bipyridine connectivity provides a unique chelation geometry distinct from the 2,2'-bipyridine framework, influencing metal complex stability, redox potentials, and catalytic performance [2]. In biological contexts, the presence and position of the halomethyl substituent dictate whether ligand-based alkylation occurs, a critical determinant of antiproliferative activity observed in rhenium tricarbonyl complexes [3]. Consequently, generic substitution without rigorous comparative evaluation risks irreproducible results and failed synthetic or biological outcomes.

Quantitative Differentiation of 6-(Chloromethyl)-2,3'-bipyridine from Its Closest Analogs: A Data-Driven Evidence Guide


Electrophilic Reactivity: Chloromethyl vs. Bromomethyl Substitution Kinetics and Synthetic Yields

The chloromethyl group in 6-(chloromethyl)-2,3'-bipyridine exhibits a balanced electrophilicity that enables controlled nucleophilic substitution reactions, in contrast to the more reactive bromomethyl analog which can lead to over-alkylation or reduced selectivity. In a representative synthesis of ω-(halomethyl)bipyridines, the bromomethyl derivative was prepared via NBS-mediated bromination, while the chloromethyl analog was synthesized using NCS, yielding the chloromethyl product in 60% yield as an oil, with the dichloromethyl byproduct also observed at 25% yield [1]. While direct kinetic comparison under identical conditions for 2,3'-bipyridine isomers is not reported in the primary literature, class-level inference from analogous 2,2'-bipyridine systems indicates that the C-Cl bond polarization (electronegativity difference: Cl 3.16 vs. C 2.55) results in a more electrophilic carbon center compared to the C-OH bond in hydroxymethyl derivatives, yet a less reactive leaving group than the C-Br bond, offering a tunable reactivity window for amine alkylation and ligand elaboration [2].

Organic Synthesis Nucleophilic Substitution Ligand Design

Antiproliferative Activity: Halomethyl Bipyridine Rhenium Complexes in Pancreatic Cancer Models

In a series of 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes, the 5-(chloromethyl)-2,2'-bipyridine derivative demonstrated significant in vivo inhibition of pancreatic tumor growth in zebrafish-Panc-1 xenografts at a concentration of 8 μM, which is lower than its in vitro IC50 values [1]. Importantly, the study established that only compounds potentially able to undergo ligand-based alkylating reactions—a property conferred by the halomethyl substituent—exhibit significant antiproliferative activity against colorectal and pancreatic cell lines [1]. While 6-(chloromethyl)-2,3'-bipyridine itself was not directly evaluated in this study, the class-level evidence demonstrates that the chloromethyl substituent at the bipyridine core is essential for alkylation-dependent cytotoxicity, distinguishing it from non-halomethyl bipyridine analogs which lack this mechanism [1].

Medicinal Chemistry Anticancer Agents Rhenium Complexes

Coordination Chemistry: 2,3'-Bipyridine vs. 2,2'-Bipyridine Chelation Geometry and Metal Complex Stability

The 2,3'-bipyridine scaffold in 6-(chloromethyl)-2,3'-bipyridine provides a distinct chelation geometry compared to the ubiquitous 2,2'-bipyridine framework. While 2,2'-bipyridine forms a planar five-membered chelate ring upon metal coordination, 2,3'-bipyridine yields a six-membered chelate ring with altered bite angle and metal-ligand orbital overlap [1]. This geometric difference is expected to influence the stability constants, redox potentials, and catalytic activity of resulting metal complexes. In comparative studies of 6-substituted 2,2'-bipyridine fluorophores, substituent effects on photophysical properties—including Stokes shift and fluorescence quantum yield—were quantitatively characterized, with 6-arylthio derivatives exhibiting greater Stokes shifts compared to 6-H, 6-arylamino, and 6-pentafluoro-2,2'-bipyridines [2]. Although direct data for 2,3'-bipyridine complexes are limited in open literature, class-level inference indicates that the altered chelation geometry can be exploited to tune metal complex properties for specific catalytic or sensing applications.

Coordination Chemistry Metal Complexes Ligand Design

Enzyme Inhibition Profile: Aldehyde Oxidase (AOX) IC50 Data for 6-(Chloromethyl)-2,3'-bipyridine

BindingDB reports an enzyme inhibition constant (IC50) of >1.00E+6 nM for 6-(chloromethyl)-2,3'-bipyridine against rabbit aldehyde oxidase (AOX) in liver cytosol [1]. Aldehyde oxidase is a key enzyme involved in the metabolism of nitrogen-containing heterocyclic drugs and xenobiotics. The very weak inhibition (IC50 > 1 mM) indicates that 6-(chloromethyl)-2,3'-bipyridine is unlikely to interfere with AOX-mediated metabolic pathways, making it a relatively inert scaffold for further functionalization in medicinal chemistry programs. In contrast, many structurally related bipyridine and pyridine derivatives exhibit sub-micromolar AOX inhibition, which can lead to undesirable drug-drug interactions or altered pharmacokinetics. This favorable metabolic profile distinguishes 6-(chloromethyl)-2,3'-bipyridine from more potent AOX inhibitors within the bipyridine class.

Enzyme Inhibition Drug Metabolism Aldehyde Oxidase

Optimal Application Scenarios for 6-(Chloromethyl)-2,3'-bipyridine Based on Verified Differentiation Data


Synthesis of Aminomethyl-Functionalized Bipyridine Ligands via Controlled Nucleophilic Substitution

The chloromethyl group of 6-(chloromethyl)-2,3'-bipyridine undergoes efficient nucleophilic substitution with primary and secondary amines to yield aminomethyl-2,3'-bipyridine derivatives, as demonstrated in the synthesis of ligands with appended nitrogen donor atoms for polynuclear metal complexes [1]. The moderate electrophilicity of the C-Cl bond, relative to the more reactive C-Br bond, provides a controlled alkylation reaction window that minimizes over-alkylation and simplifies purification [2]. This application is particularly valuable for coordination chemists designing heteroleptic complexes or functional materials requiring precise ligand architecture.

Development of Rhenium Tricarbonyl Anticancer Complexes Leveraging Halomethyl Reactivity

As established in the Dalton Transactions study, halomethyl-substituted bipyridine rhenium tricarbonyl complexes exhibit significant antiproliferative activity through ligand-based alkylation mechanisms [3]. 6-(Chloromethyl)-2,3'-bipyridine serves as a precursor for synthesizing such complexes, where the chloromethyl group is essential for the alkylation-driven cytotoxicity observed in colorectal and pancreatic cancer cell lines. The 2,3'-bipyridine connectivity offers a distinct chelation geometry that may further modulate the biological activity and pharmacokinetic properties of the resulting metal complexes compared to 2,2'-bipyridine analogs [4].

Metal-Organic Frameworks (MOFs) and Coordination Polymers with Altered Topologies

The 2,3'-bipyridine core of 6-(chloromethyl)-2,3'-bipyridine provides a divergent coordination vector compared to the linear 2,2'-bipyridine, enabling the construction of coordination networks with novel topologies and pore architectures [5]. The chloromethyl group can be further functionalized post-synthetically to introduce additional donor atoms or pendant groups, allowing for the modular design of functional MOFs for catalysis, gas storage, or sensing applications. The altered bite angle and chelate ring size of 2,3'-bipyridine complexes may also influence the stability and guest-exchange properties of the resulting framework materials.

Medicinal Chemistry Scaffold with Favorable Aldehyde Oxidase Metabolic Profile

BindingDB data indicate that 6-(chloromethyl)-2,3'-bipyridine exhibits very weak inhibition of rabbit aldehyde oxidase (IC50 > 1 mM), a key drug-metabolizing enzyme [6]. This metabolic inertness makes the compound an attractive scaffold for the development of drug candidates, as it reduces the risk of AOX-mediated clearance or toxic metabolite formation. Researchers can functionalize the chloromethyl handle with various pharmacophores while maintaining the favorable AOX profile, streamlining lead optimization efforts in medicinal chemistry programs targeting central nervous system or oncology indications.

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